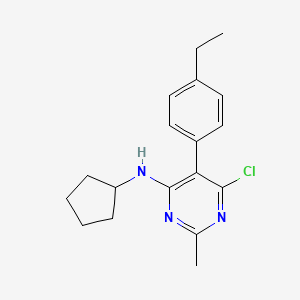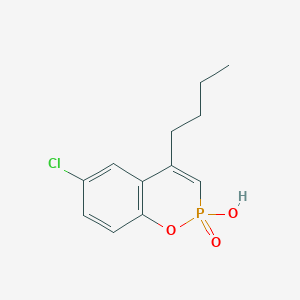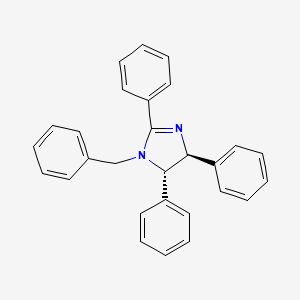![molecular formula C10H7ClINOS B12629302 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-23-3](/img/structure/B12629302.png)
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is an organic compound that belongs to the class of thiazoles. This compound is characterized by the presence of a thiazole ring substituted with a chloro group at the 5-position and an iodophenylmethyl group at the 2-position. It is a solid compound that is stable under standard conditions and is soluble in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced at the 5-position of the thiazole ring through a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached to the 2-position of the thiazole ring through a nucleophilic substitution reaction using a suitable iodophenylmethyl halide and a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are performed in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazoles
科学的研究の応用
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: This compound is structurally similar but lacks the iodophenylmethyl group. It is commonly used as a biocide and preservative.
Methylchloroisothiazolinone: Another related compound used as a preservative in personal care products and industrial applications.
Uniqueness
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of both chloro and iodophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
918108-23-3 |
|---|---|
分子式 |
C10H7ClINOS |
分子量 |
351.59 g/mol |
IUPAC名 |
5-chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClINOS/c11-9-5-10(14)13(15-9)6-7-2-1-3-8(12)4-7/h1-5H,6H2 |
InChIキー |
YLVRAWDPZDFCLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)CN2C(=O)C=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)

![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)

![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)

![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
